molecular formula C13H15BN2O4 B581508 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1218791-28-6

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B581508
M. Wt: 274.083
InChI Key: JPOBIUGNFDSEOW-UHFFFAOYSA-N
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Description

“4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound. It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Synthesis Analysis

The synthesis of this compound is related to the synthesis of “4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1 H -pyrazole”, which is used as a raw substitute material for “4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1- (2,2,2-trifluoroethyl)-1 H -pyrazole”. The structure of the title compound was confirmed by FT-IR, 1 H NMR, 13 C NMR and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of this compound is related to “4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1 H -pyrazole” and “C12H17BO2”, also known as "苯硼酸频哪醇酯" . The structure was confirmed by FT-IR, 1 H NMR, 13 C NMR and MS spectroscopies .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is a colorless oily substance at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The compound 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been utilized in synthesizing various compounds and studying their structural properties. For instance, Wu et al. (2021) synthesized compounds involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl and analyzed their structures through spectroscopy and X-ray diffraction. The molecular structures were optimized using density functional theory (DFT) and compared with X-ray diffraction results, indicating consistency between the optimized molecular structures and the crystal structures (Wu, Chen, Chen, & Zhou, 2021).

  • Crystal Structure and DFT Studies : Huang et al. (2021) conducted a study on compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, where they used FTIR, NMR spectroscopy, and mass spectrometry for confirmation of the structures. Single crystals were measured using X-ray diffraction, and DFT was used for further molecular structure calculations (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Sensing and Detection Applications

  • Hydrogen Peroxide Vapor Detection : Fu et al. (2016) demonstrated the use of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. They highlighted that introducing a functional group can enhance the sensing performance of borate to hydrogen peroxide vapor (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).

  • Fluorescence Probes for Detection : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, for the detection of hydrogen peroxide. They demonstrated how these probes displayed varying fluorescence responses towards hydrogen peroxide, indicating their potential in sensing applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

properties

IUPAC Name

4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOBIUGNFDSEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675092
Record name 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

1218791-28-6
Record name 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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